Potency Against Influenza A(H1N1)pdm09 and A(H3N2) is Comparable to Peramivir but Superior to Zanamivir and Laninamivir
In a 2023-2024 Japanese influenza season study, oseltamivir demonstrated potent inhibition of influenza A(H1N1)pdm09 and A(H3N2) neuraminidase, with geometric mean IC50 values of 0.90 nM and 0.86 nM, respectively [1]. These values were comparable to peramivir (0.62 nM and 0.67 nM), but significantly lower (more potent) than those for zanamivir (1.09 nM and 1.64 nM) and laninamivir (2.77 nM and 3.61 nM) for the same subtypes [1].
| Evidence Dimension | In vitro neuraminidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | A(H1N1)pdm09: 0.90 nM; A(H3N2): 0.86 nM |
| Comparator Or Baseline | Peramivir: A(H1N1)pdm09: 0.62 nM, A(H3N2): 0.67 nM; Zanamivir: A(H1N1)pdm09: 1.09 nM, A(H3N2): 1.64 nM; Laninamivir: A(H1N1)pdm09: 2.77 nM, A(H3N2): 3.61 nM |
| Quantified Difference | Oseltamivir IC50 is 17-21% higher than peramivir, 18-47% lower than zanamivir, and 68-76% lower than laninamivir for influenza A subtypes. |
| Conditions | Neuraminidase inhibition assay with fluorescent substrate; pre-treatment clinical isolates from Japanese 2023-2024 influenza season. |
Why This Matters
For researchers requiring potent inhibition of both influenza A subtypes, oseltamivir offers a balanced profile with high potency comparable to peramivir and significantly greater potency than zanamivir or laninamivir, making it a preferred choice for in vitro studies.
- [1] Goto T, Kawai N, Bando T, Tani N, Chong Y, Ikematsu H. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023–24 season: Comparison with the 2010–11 to 2022–23 seasons. J Infect Chemother. 2025;31(3):102602. View Source
